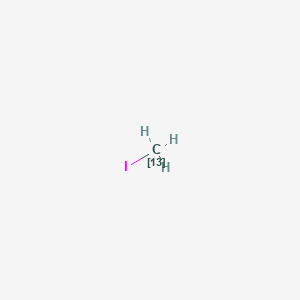

Yodometano-13C

Descripción general

Descripción

Iodomethane-13C Description

Iodomethane, also known as methyl iodide, is a compound of significant interest in various fields of chemistry and environmental science. It is a biogenic metabolite that can mobilize metals from anoxic sediments and certain metal compounds into water, suggesting its potential role in natural metal cycling processes . The compound has been studied extensively using nuclear magnetic resonance (NMR) spectroscopy, particularly in its carbon-13 (^13C) enriched form, known as iodomethane-13C or ^13CH3I. This isotopologue has been used to investigate molecular interactions and chemical shifts in different environments, including gaseous mixtures , liquid crystalline solutions , and solid argon .

Synthesis Analysis

The synthesis of iodomethane-13C can be achieved through various methods. One approach involves the reaction of ^13C-enriched iodomethane with 3-methylxanthine to produce caffeine-1,7-^13CH3 with high chemical and isotopic purity . Another method includes the iodination of methane, where ^11C-iodomethane is synthesized by reacting ^11C-methane with iodine vapors, yielding a high radiochemical yield and specific radioactivity . These synthesis methods are crucial for producing ^13C-labeled iodomethane for research purposes.

Molecular Structure Analysis

The molecular structure of iodomethane and its derivatives has been a subject of investigation. For instance, the molecular structure of triiodomethane (iodoform, CHI3) was determined using gas electron diffraction, providing insights into bond lengths and angles . Additionally, NMR studies have revealed that the molecular geometry of ^13C-iodomethane can be influenced by solvent-solute interactions, which can lead to apparent bond angle deviations in liquid crystalline solutions .

Chemical Reactions Analysis

Iodomethane participates in various chemical reactions, including those that lead to the formation of water-soluble and volatile derivatives when reacting with metal sulfides . The photochemistry of iodomethane has also been explored, where its complex with ozone in solid argon can photodissociate to form iodosomethane and other products such as iodomethanol and methyl hypoiodite .

Physical and Chemical Properties Analysis

The physical and chemical properties of iodomethane-13C have been characterized using NMR spectroscopy. Studies have shown that the ^13C and ^1H chemical shifts of ^13CH3I are linearly dependent on the solvent density, and similar dependencies have been observed for the one-bond coupling constant, 1J(CH) . The relativistic effect of iodine on ^13C NMR chemical shifts has been quantified, indicating the necessity of relativistic calculations for accurate determination of these shifts in iodomethanes . Furthermore, the behavior of ^13C-iodomethane in different liquid crystalline solvents has been compared, highlighting the distinct physicochemical interactions in thermotropic versus lyotropic liquid crystals .

Aplicaciones Científicas De Investigación

Etiquetado con Isótopos Estables

Los investigadores emplean Yodometano-13C para el etiquetado con isótopos estables, una técnica crucial para rastrear las vías metabólicas de diversas sustancias dentro de los sistemas biológicos . La incorporación del marcador 13C en los metabolitos permite el análisis detallado de los flujos metabólicos, proporcionando información sobre los procesos celulares y los mecanismos de la enfermedad.

Rastreo Ambiental

En la ciencia ambiental, This compound se puede utilizar como trazador para estudiar la química atmosférica y los procesos oceánicos . Su firma isotópica distintiva permite a los científicos rastrear la distribución y transformación del yoduro de metilo en el medio ambiente, ayudando a comprender su papel en el agotamiento de la capa de ozono y el cambio climático.

Ciencia de Materiales

La aplicación de This compound en la ciencia de los materiales incluye el desarrollo de materiales novedosos y el estudio de sus propiedades . Se puede utilizar para introducir marcadores 13C en polímeros y nanomateriales, facilitando la investigación de sus relaciones estructura-función mediante RMN y otros métodos espectroscópicos.

Desarrollo de Fármacos

En la investigación farmacéutica, This compound se utiliza para la síntesis de fármacos marcados con 13C . Esto ayuda en los estudios farmacocinéticos y farmacodinámicos de nuevos medicamentos, permitiendo a los investigadores observar la distribución, descomposición y excreción del fármaco en el cuerpo con alta precisión.

Estudios de Expresión de Proteínas

This compound: es adecuado para su uso en técnicas de expresión de proteínas . Al incorporar 13C en los aminoácidos, los científicos pueden estudiar el plegamiento de proteínas, los cambios conformacionales y las interacciones con otras biomoléculas, lo cual es fundamental para comprender la función de las proteínas y en el diseño de moléculas bioactivas.

Safety and Hazards

Iodomethane-13C is considered hazardous. It has the following hazard statements: H301 + H331 - H312 - H315 - H335 - H351 . These codes indicate that it is toxic if swallowed or inhaled, harmful in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

Relevant Papers One relevant paper titled “Relativistic effect of iodine in 13C NMR chemical shifts of iodomethanes from quantum chemical calculations within the framework of the full four-component relativistic Dirac—Coulomb scheme” discusses the calculation of 13C NMR shielding constants (chemical shifts) of iodomethanes . The paper emphasizes the importance of performing calculations of 13C NMR chemical shifts of organoiodine compounds at the relativistic level .

Mecanismo De Acción

Target of Action

Iodomethane-13C, also known as Methyl-13C iodide, is primarily used in protein expression studies . It is a labeled compound where the carbon atom is replaced by Carbon-13, a stable isotope of carbon . The primary targets of Iodomethane-13C are proteins, where it is used to introduce the 13C label .

Biochemical Pathways

It is used in protein expression studies , suggesting that it may be involved in protein synthesis pathways. In general, isotopically labeled compounds like Iodomethane-13C are used in metabolic flux analysis to investigate the flow of carbon through metabolic networks .

Action Environment

The action of Iodomethane-13C can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its storage temperature of 2-8°C . Furthermore, the presence of a copper stabilizer in the compound suggests that it may be sensitive to oxidation .

Propiedades

IUPAC Name |

iodo(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3I/c1-2/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQOMBQAUSQDDS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.932 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4227-95-6 | |

| Record name | Iodomethane-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

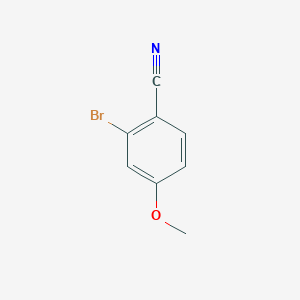

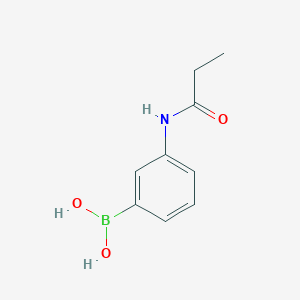

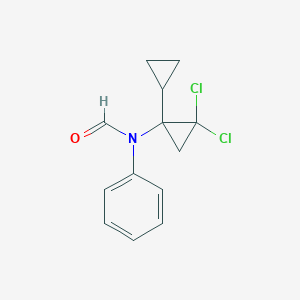

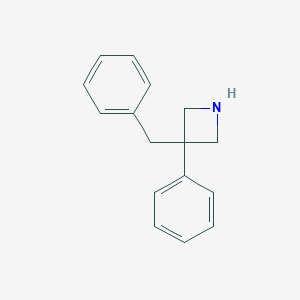

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

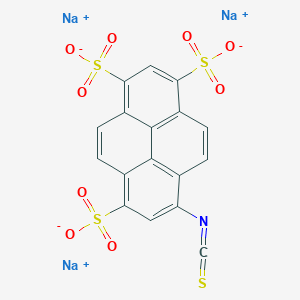

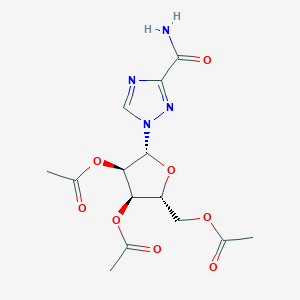

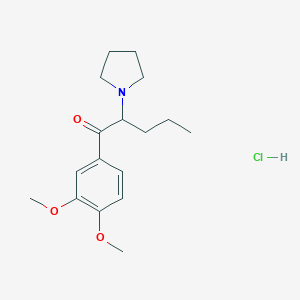

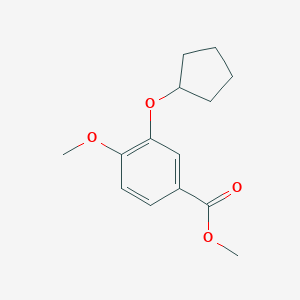

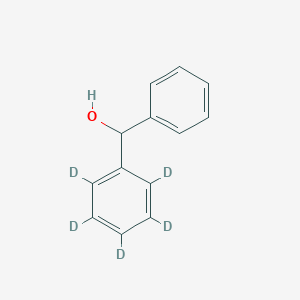

Feasible Synthetic Routes

Q & A

Q1: What is the role of Iodomethane-13C in the synthesis of Creatinine-13C2 and Caffeine-1,7-13CH3?

A1: Iodomethane-13C acts as a labeled methylating agent in the synthesis of both Creatinine-13C2 [] and Caffeine-1,7-13CH3 []. This means it introduces a 13C-labeled methyl group (-13CH3) into the target molecule. In the case of Creatinine-13C2, it reacts with N-tosylated Sarcosine, replacing the tosyl group with a 13CH3 group. For Caffeine-1,7-13CH3, it directly methylates the nitrogen atoms at positions 1 and 7 of 3-methylxanthine. This isotopic labeling is crucial for creating compounds suitable for various analytical and metabolic studies.

Q2: The provided research highlights the synthesis of Creatinine-13C2 and Caffeine-1,7-13CH3. Are there significant differences in how Iodomethane-13C interacts in these two synthesis pathways?

A2: Yes, there are differences in how Iodomethane-13C interacts in the two synthesis pathways:

- Creatinine-13C2 Synthesis []: Iodomethane-13C reacts with N-tosylated Sarcosine in a substitution reaction. The tosyl group, being a good leaving group, is displaced by the methyl group from Iodomethane-13C.

- Caffeine-1,7-13CH3 Synthesis []: Iodomethane-13C reacts directly with 3-methylxanthine. The nitrogen atoms at positions 1 and 7 in 3-methylxanthine act as nucleophiles, attacking the methyl group of Iodomethane-13C and displacing the iodide ion.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.